Propargyl-PEG3-SH

PROTAC Targeted Protein Degradation Linker SAR

Inconsistent linker selection compromises PROTAC ternary complex formation and AuNP surface functionalization efficiency. Propargyl-PEG3-SH provides a validated solution: • PEG3 spacer maximizes degradation cooperativity in BET-targeting PROTACs based on systematic SAR studies. • Orthogonal thiol-maleimide and alkyne-azide (CuAAC) reactivity enables sequential, protection-free bioconjugation. • High-yielding scalable synthesis (reported 98.6% yield for analogous derivatives) ensures reliable multigram supply from mg to kg.

Molecular Formula C9H16O3S
Molecular Weight 204.29 g/mol
Cat. No. B8103672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG3-SH
Molecular FormulaC9H16O3S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCS
InChIInChI=1S/C9H16O3S/c1-2-3-10-4-5-11-6-7-12-8-9-13/h1,13H,3-9H2
InChIKeyVHLQMMQFEBUDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG3-SH Overview


Propargyl-PEG3-SH (CAS: 1412905-18-0) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group and a terminal thiol (–SH) group, separated by a three-unit PEG3 spacer . It is classified as a small-molecule heterobifunctional PEG reagent and is widely utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and a click chemistry reagent . The compound enables orthogonal conjugation: the thiol reacts with maleimide, vinyl sulfone, or gold surfaces via Au–S bond formation, while the propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules to form stable triazole linkages .

Propargyl-PEG3-SH: Substitution Risks


Substituting Propargyl-PEG3-SH with a generic alkyne-thiol linker of different PEG chain length (e.g., PEG2 or PEG4) or alternative functional group pairing (e.g., Azide-PEG3-Thiol) introduces quantifiable performance deviations that compromise experimental reproducibility. PEG linker length directly governs ternary complex formation efficiency in PROTAC applications: systematic variation of PEG chain length has been shown to alter degradation potency and cooperativity in a target-dependent manner [1]. Furthermore, studies on gold nanoparticle functionalization reveal that mixed thiolated-PEG layers exhibit differential grafting densities depending on the distal functional group—carboxylate- and alkyne-terminated PEGs graft with significantly lower efficiency compared to methyl-terminated PEGs, despite identical thiol anchoring chemistry [2]. These findings underscore that linker selection is not a trivial substitution but a critical determinant of conjugation yield, biological activity, and surface modification outcome.

Propargyl-PEG3-SH Comparative Evidence


PEG3 Linker Length Optimizes PROTAC Cooperativity

In a systematic study of BET bromodomain PROTACs, the PEG3-linked degrader (compound 6) exhibited the highest degradation cooperativity among the triazolodiazepine-based series, outperforming both shorter and longer PEG linker variants [1]. The tetrahydroquinoline-based series similarly identified PEG3-linked compounds 6 and 9 as the most effective degraders, confirming that PEG3 linker length confers an optimal balance of flexibility and spatial separation for ternary complex formation [1].

PROTAC Targeted Protein Degradation Linker SAR

Heterobifunctional Thiol-Alkyne Orthogonal Conjugation

Propargyl-PEG3-SH contains two mutually orthogonal reactive groups: a terminal thiol and a terminal propargyl alkyne. The thiol reacts selectively with maleimide, vinyl sulfone, OPSS (ortho-pyridyl disulfide), and transition metal surfaces (Au, Ag) to form stable thioether or Au–S bonds . The propargyl group undergoes CuAAC click chemistry with azides to yield a stable 1,2,3-triazole linkage . In contrast, homobifunctional dithiol PEG linkers (HS-PEG3-SH) cannot participate in CuAAC, while dialkyne PEG linkers (Propargyl-PEG3-Propargyl) lack surface-anchoring capability via Au–S chemistry .

Bioconjugation Click Chemistry Orthogonal Functionalization

Alkyne-PEG Grafting Efficiency on Gold Nanoparticles

Quantitative ¹H NMR analysis of mixed thiolated-PEG monolayers on gold nanoparticles revealed that PEG ligands with terminal alkyne groups (representative of Propargyl-PEG3-SH architecture) graft to gold surfaces with measurable efficiency, though their incorporation is hindered in mixed monolayers with methylated PEGs due to steric and packing effects [1]. This study provides the first quantitative evidence that alkyne-terminated thiol-PEG ligands can successfully functionalize gold nanoparticle surfaces while also highlighting the need to consider competitive adsorption when designing mixed monolayers [1].

Gold Nanoparticle Surface Functionalization PEGylation

High-Yield Synthesis of Heterobifunctional PEGs

A published synthetic route for propargyl-ended heterobifunctional PEG derivatives—including mercapto (thiol) variants analogous to Propargyl-PEG3-SH—reported a synthesis yield of 98.6% using potassium tert-butoxide and bromopropyne as raw materials [1]. This high-yielding methodology supports the scalability and cost-effectiveness of Propargyl-PEG3-SH production compared to heterobifunctional linkers requiring more complex, lower-yielding synthetic sequences [1].

Synthesis Heterobifunctional PEG Scalability

Balanced Hydrophilicity-Lipophilicity Profile

Propargyl-PEG3-SH exhibits a calculated LogP of 0.2 , indicating balanced hydrophilic-lipophilic character. In comparison, Propargyl-PEG2-SH (LogP estimated at −0.1 to −0.3) is more hydrophilic but offers reduced spatial separation, while Propargyl-PEG4-SH (LogP estimated at 0.5–0.7) is more lipophilic and may exhibit reduced aqueous solubility . The PEG3 spacer (three ethylene oxide units) provides sufficient hydrophilicity for aqueous bioconjugation protocols while maintaining compatibility with organic solvents such as DCM, DMF, and DMSO .

Physicochemical Properties LogP Solubility

Propargyl-PEG3-SH Application Scenarios


PROTAC Linker Optimization for BET Degraders

Based on systematic linker length SAR studies showing that PEG3-linked PROTACs achieve the highest degradation cooperativity in BET-targeting series [1], Propargyl-PEG3-SH is the preferred linker for constructing BRD4 or pan-BET degraders. The thiol terminus enables conjugation to E3 ligase ligand scaffolds functionalized with maleimide or activated disulfide handles, while the propargyl group facilitates CuAAC attachment to azide-modified BET inhibitor warheads. This orthogonal, modular assembly strategy allows rapid iteration of PROTAC candidates with an empirically validated linker length that maximizes ternary complex formation.

Gold Nanoparticle Surface Functionalization with Alkyne Handles

For researchers developing AuNP-based biosensors, imaging agents, or drug delivery vehicles, Propargyl-PEG3-SH provides a single-component solution for introducing clickable alkyne functionality to the nanoparticle surface. Quantitative studies confirm that alkyne-terminated thiol-PEG ligands successfully graft to AuNP surfaces via Au–S bond formation [1]. The PEG3 spacer provides sufficient surface passivation to reduce nonspecific protein adsorption while the terminal alkyne remains accessible for subsequent CuAAC-mediated attachment of azide-functionalized targeting ligands, fluorophores, or therapeutic payloads.

Sequential Orthogonal Bioconjugation of Multi-Functional Probes

The mutually orthogonal reactivity of the thiol and propargyl termini [1] makes Propargyl-PEG3-SH ideal for constructing multi-functional bioconjugates. In a typical workflow: (Step 1) The thiol group is reacted with a maleimide-functionalized targeting moiety (e.g., antibody fragment, peptide) under mild aqueous conditions (pH 6.5–7.5) to form a stable thioether linkage. (Step 2) The remaining propargyl group is then used in a CuAAC reaction to attach an azide-functionalized reporter (e.g., fluorophore, biotin, radioisotope chelator). This sequential conjugation strategy eliminates cross-reactivity concerns and enables precise, stoichiometric control over each conjugation step—an advantage over linkers requiring protection/deprotection or possessing overlapping reactivity.

Scalable Synthesis of Click-Chemistry Bioconjugation Reagents

For CROs and pharmaceutical R&D groups requiring multigram quantities of heterobifunctional PEG linkers for library synthesis or GMP manufacturing, Propargyl-PEG3-SH offers a procurement advantage rooted in its high-yielding synthetic accessibility. The published 98.6% yield for analogous propargyl-ended mercapto-PEG derivatives [1] indicates a robust, scalable manufacturing process. Commercial suppliers including BOC Sciences and InvivoChem offer this compound in quantities from milligrams to kilograms with documented purity specifications (≥95–98%), making it a reliable choice for programs transitioning from discovery to preclinical development.

Technical Documentation Hub

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